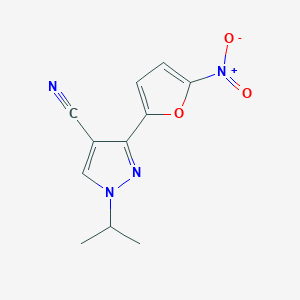
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that features a nitrofuran moiety, a pyrazole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the nitrofuran moiety: This can be achieved by nitration of a furan derivative.
Construction of the pyrazole ring: This step might involve the reaction of a hydrazine derivative with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the nitrile group: This can be done through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of reactive intermediates.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized pyrazole compounds.
科学研究应用
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile may have applications in:
Medicinal Chemistry: Potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Research: Used as a probe to study biological pathways or as a lead compound in drug discovery.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial Activity: The nitrofuran moiety might generate reactive oxygen species that damage bacterial DNA.
Anticancer Activity: The compound might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
相似化合物的比较
Similar Compounds
3-(5-Nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile: Lacks the propan-2-yl group.
3-(5-Nitrofuran-2-yl)-1-(methyl)-1H-pyrazole-4-carbonitrile: Has a methyl group instead of a propan-2-yl group.
Uniqueness
The presence of the propan-2-yl group in 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile might influence its lipophilicity, metabolic stability, and overall biological activity, making it unique compared to its analogs.
属性
CAS 编号 |
61620-62-0 |
|---|---|
分子式 |
C11H10N4O3 |
分子量 |
246.22 g/mol |
IUPAC 名称 |
3-(5-nitrofuran-2-yl)-1-propan-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H10N4O3/c1-7(2)14-6-8(5-12)11(13-14)9-3-4-10(18-9)15(16)17/h3-4,6-7H,1-2H3 |
InChI 键 |
MMNATQOTPCRNGG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8711240.png)
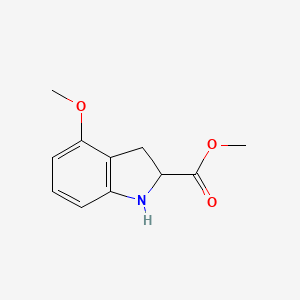
![6-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8711261.png)
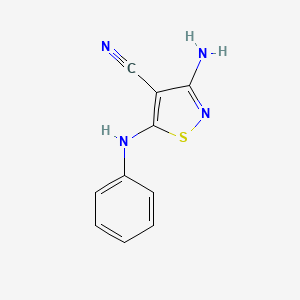
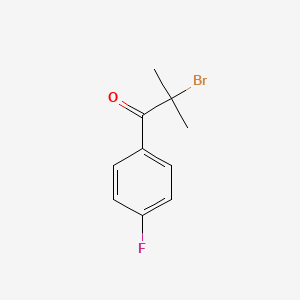
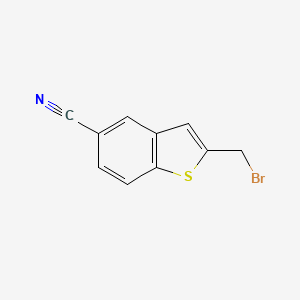
![1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-](/img/structure/B8711284.png)
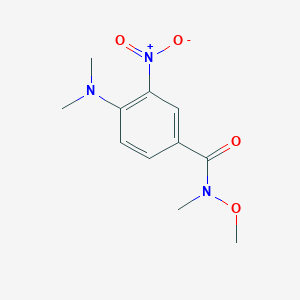
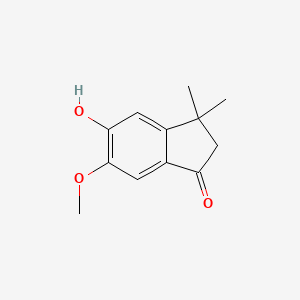
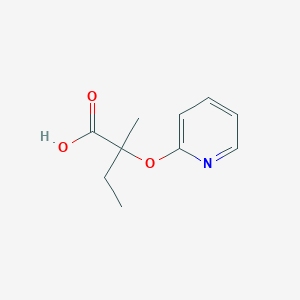
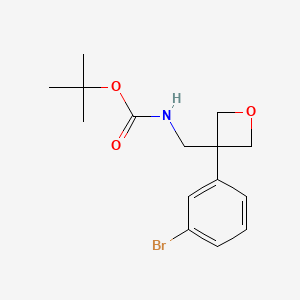
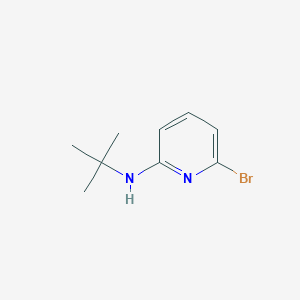
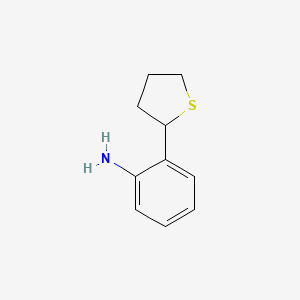
![5-[(4-Amino-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B8711344.png)
